molecular formula C8H16N2O2 B1527012 tert-Butyl 1-cyclopropylhydrazinecarboxylate CAS No. 928053-38-7

tert-Butyl 1-cyclopropylhydrazinecarboxylate

Cat. No. B1527012
Key on ui cas rn: 928053-38-7
M. Wt: 172.22 g/mol
InChI Key: CHUUBHKRQMMNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622492B2

Procedure details

Water (24 mL) was added over 1 min to a mixture of N-nitroso-N-cyclopropyl-carbamic acid tert-butyl ester (2.01 g, 10.8 mmol), zinc powder (7.2 g, 110 mmol) and ammonium chloride (8.8 g, 165 mmol) in methanol (48 mL). An exotherm and gas evolution were noted. The mixture was stirred at room temperature for 2.25 h and at 50° C. for 2 h. The mixture was allowed to cool. It was filtered through Celite, and the Celite was washed well with methanol. The colvents were evaporated and dichloromethane (250 mL) was added. Salts were filtered off and the solution was dried (magnesium sulfate), filtered, and evaporated. The residue was passed through a cotton plug with a small amount of dichloromethane, the solvent was evaporated to give a clear oil. This was purified by chromatography using an ISCO 120 g column, eluting with 10-60% ethyl acetate/hexanes to give N-cyclopropyl-hydrazinecarboxylic acid tert-butyl ester (207 mg, 11%) as a pale yellow oil, along with a 36% yield of over-reduced cyclopropyl-carbamic acid tert-butyl ester.
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Name
N-nitroso-N-cyclopropyl-carbamic acid tert-butyl ester
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
7.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[C:2]([O:6][C:7](=[O:14])[N:8]([N:12]=O)[CH:9]1[CH2:11][CH2:10]1)([CH3:5])([CH3:4])[CH3:3].[Cl-].[NH4+]>CO.[Zn]>[C:2]([O:6][C:7]([N:8]([CH:9]1[CH2:10][CH2:11]1)[NH2:12])=[O:14])([CH3:5])([CH3:3])[CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
O
Name
N-nitroso-N-cyclopropyl-carbamic acid tert-butyl ester
Quantity
2.01 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C1CC1)N=O)=O
Name
Quantity
8.8 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
48 mL
Type
solvent
Smiles
CO
Name
Quantity
7.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2.25 h and at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
It was filtered through Celite
WASH
Type
WASH
Details
the Celite was washed well with methanol
CUSTOM
Type
CUSTOM
Details
The colvents were evaporated
ADDITION
Type
ADDITION
Details
dichloromethane (250 mL) was added
FILTRATION
Type
FILTRATION
Details
Salts were filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a clear oil
CUSTOM
Type
CUSTOM
Details
This was purified by chromatography
WASH
Type
WASH
Details
eluting with 10-60% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(N)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 207 mg
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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